(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-12-7-6-9(17)8-13(12)21-15(19)18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAULCZFVUMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of 6-chloro-3-methylbenzo[d]thiazole, which is then subjected to bromination to introduce the bromine atom at the 2-position. The resulting intermediate is then reacted with benzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study the mechanisms of certain biological processes, including enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 2-bromo-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzothiazole and benzamide moieties provides a distinct set of properties that differentiate it from similar compounds.
Biological Activity
(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Bromine and Chlorine Substituents : These halogen atoms enhance the compound's reactivity and potential biological interactions.
- Benzothiazole Core : The benzothiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C15H12BrClN2S
- Molecular Weight : 373.69 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The presence of the benzothiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the Bcl-2 pathway, which regulates apoptosis.
- Case Study : In vitro assays demonstrated that similar benzothiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant cytotoxic effects .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. The specific compound under review has shown promise as follows:
- Mechanism of Action : It may act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism.
- Research Findings : Comparative studies indicated that compounds with similar structures exhibited antimicrobial activity comparable to standard antibiotics such as norfloxacin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to inflammation and immune response.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in target cells, leading to apoptosis .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves two key steps:
Benzo[d]thiazole Core Formation : Cyclization of 2-aminobenzenethiol with a ketone/aldehyde under acidic conditions (e.g., HCl/EtOH, 80°C, 6 hours) .
Halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) in DMF at 0–5°C (yield: ~70%) or liquid bromine in acetic acid (higher yield but lower selectivity) .
- Optimization : Microwave-assisted synthesis (e.g., 100°C, 20 minutes) reduces reaction time by 50% compared to conventional methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Techniques :
- 1H/13C-NMR : Look for imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). Carbonyl (C=O) appears at δ 165–170 ppm .
- HR-MS : Molecular ion peak [M+H]+ at m/z 409.98 (calculated) vs. 409.97 (observed) .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what contradictions exist in reported data?
- SAR Insights :
- Bromine at the 6-position enhances cytotoxicity (IC₅₀: 2.1 µM in MCF-7 cells) compared to chlorine (IC₅₀: 5.3 µM) .
- Substitution with electron-withdrawing groups (e.g., -CN) improves target binding affinity by 30% .
- Contradictions : Some studies report reduced solubility with bromine, conflicting with its improved activity. Resolution requires co-solvent optimization (e.g., DMSO:PBS 1:4) .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
- Key Issues : Lower yields (≤50%) in large-scale bromination due to side reactions (e.g., di-bromination).
- Solutions :
- Use flow chemistry for precise temperature control, improving yield to 75% .
- Purification via column chromatography (hexane:EtOAc 7:3) removes by-products .
Q. How can computational modeling predict biological targets, and what validation methods are recommended?
- Approach :
Docking Studies : AutoDock Vina models suggest mTOR kinase inhibition (binding energy: -9.2 kcal/mol) .
MD Simulations : 100-ns simulations confirm stable binding to mTOR’s FKBP12-rapamycin binding domain .
- Validation :
Methodological Guidance
Q. What protocols are recommended for assessing metabolic stability in vitro?
- Procedure :
Microsomal Incubation : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C .
LC-MS Analysis : Monitor parent compound depletion over 60 minutes. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .
- Troubleshooting : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Q. How can researchers address conflicting reports on enzyme inhibition mechanisms?
- Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (1.8 µM vs. 4.5 µM) may arise from assay conditions (e.g., ATP concentration).
- Resolution :
- Standardize assays using recombinant enzymes and fixed ATP (1 mM) .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
